An In-depth Technical Guide to 1-(3-Fluoro-5-methoxyphenyl)ethanone
An In-depth Technical Guide to 1-(3-Fluoro-5-methoxyphenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the aromatic ketone, 1-(3-Fluoro-5-methoxyphenyl)ethanone. It details the compound's chemical identity, a proposed, chemically sound synthetic pathway, and its anticipated physicochemical and spectroscopic properties. The guide further explores the molecule's significance as a versatile building block in medicinal chemistry and drug discovery, particularly in the synthesis of chalcone derivatives and other bioactive scaffolds. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to utilize this fluorinated building block in their research endeavors.
Compound Identification and Physicochemical Properties
1-(3-Fluoro-5-methoxyphenyl)ethanone is a disubstituted acetophenone derivative featuring a fluorine atom and a methoxy group on the phenyl ring. These substitutions are of particular interest in medicinal chemistry, as the fluorine can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.
The definitive IUPAC name for this compound is 1-(3-Fluoro-5-methoxyphenyl)ethanone . It is also commonly referred to as 3'-Fluoro-5'-methoxyacetophenone.
Table 1: Compound Identification and Properties
| Parameter | Value | Source(s) |
| IUPAC Name | 1-(3-Fluoro-5-methoxyphenyl)ethanone | [1] |
| CAS Number | 176548-87-1 | |
| Molecular Formula | C₉H₉FO₂ | [1] |
| Molecular Weight | 168.17 g/mol | [1] |
| MDL Number | MFCD11553459 | |
| InChI Key | BRFKUZHHUNUCPU-UHFFFAOYSA-N | [1] |
Figure 1: 2D Chemical Structure of 1-(3-Fluoro-5-methoxyphenyl)ethanone
Synthesis Pathway: Rationale and Protocol
Direct acylation of the logical precursor, 1-fluoro-3-methoxybenzene, via a Friedel-Crafts reaction is synthetically challenging due to poor regioselectivity. The methoxy group is a strong ortho, para-director, which would favor acylation at positions 2, 4, and 6, rather than the desired position 5.
Therefore, a more robust and regioselective approach involves a two-step synthesis starting from the commercially available precursor, 1-(3-Fluoro-5-hydroxyphenyl)ethanone . The key transformation is a Williamson ether synthesis to methylate the phenolic hydroxyl group.
Proposed Synthetic Workflow
The proposed pathway leverages the high reactivity of the phenoxide ion in a classic Sₙ2 reaction with a methylating agent.
Diagram 1: Proposed workflow for the synthesis of 1-(3-Fluoro-5-methoxyphenyl)ethanone.
Detailed Experimental Protocol (Proposed)
This protocol is based on standard procedures for Williamson ether synthesis involving phenols and dimethyl sulfate.[2][3][4] Researchers should perform initial small-scale trials to optimize conditions.
Materials:
-
1-(3-Fluoro-5-hydroxyphenyl)ethanone
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Dimethyl Sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Acetone, anhydrous
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-(3-Fluoro-5-hydroxyphenyl)ethanone (1.0 eq).
-
Base and Solvent Addition: Add anhydrous acetone (approx. 10 mL per gram of starting material) followed by anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Methylation: Stir the suspension vigorously. Slowly add dimethyl sulfate (1.1 - 1.2 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Structural Characterization and Validation
Validation of the final product's structure and purity is critical. The following spectroscopic data are predicted based on the compound's structure and analysis of similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the acetyl group.
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Aromatic Region (δ 6.8 - 7.5 ppm): Three signals are expected for the three aromatic protons. Due to fluorine-proton coupling, these signals will likely appear as complex multiplets (e.g., doublet of doublets, doublet of triplets).
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Methoxy Protons (δ ~3.8 ppm): A sharp singlet integrating to three protons.
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Acetyl Protons (δ ~2.6 ppm): A sharp singlet integrating to three protons.
¹³C NMR (Carbon-13 NMR): The carbon spectrum will provide key information about the carbon framework.
-
Carbonyl Carbon (C=O): Expected in the downfield region, typically δ > 195 ppm .
-
Aromatic Carbons: Six distinct signals are expected. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller two-bond and three-bond couplings.
-
C-F: ~δ 162-165 ppm (d, ¹JCF ≈ 245 Hz)
-
C-O: ~δ 160 ppm
-
Other Aromatic C-H & C-C=O: ~δ 105-140 ppm
-
-
Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm .
-
Acetyl Carbon (-CH₃): A signal in the upfield region, around δ 26-27 ppm .
Mass Spectrometry (MS)
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Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 168.17. A prominent peak corresponding to the acylium ion ([M-CH₃]⁺) at m/z = 153 is also expected due to the characteristic fragmentation of acetophenones.
Infrared (IR) Spectroscopy
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C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ .
-
C-O Stretch (Aryl Ether): A strong band around 1200-1250 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch).
-
C-F Stretch: A strong absorption in the region of 1000-1350 cm⁻¹ .
-
Aromatic C-H Stretch: Signals observed above 3000 cm⁻¹ .
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Aliphatic C-H Stretch: Signals observed just below 3000 cm⁻¹ .
Applications in Drug Discovery and Organic Synthesis
1-(3-Fluoro-5-methoxyphenyl)ethanone is a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications.
Synthesis of Chalcones
A primary application of this acetophenone is in the Claisen-Schmidt condensation with various aromatic aldehydes to form chalcones (1,3-diaryl-2-propen-1-ones).[5][6] Chalcones are well-established precursors for a multitude of bioactive heterocyclic systems, including pyrazolines, flavonoids, and pyrimidines.[6]
Diagram 2: Role as a precursor in the synthesis of chalcones and subsequent heterocycles.
The fluorine and methoxy substituents on the acetophenone-derived "A" ring of the chalcone can significantly influence the biological activity and pharmacokinetic profile of the final heterocyclic products.[7] This makes 1-(3-fluoro-5-methoxyphenyl)ethanone a strategic starting material for generating libraries of novel compounds for screening in drug discovery programs.[8][9]
Role as a Key Intermediate
Conclusion
1-(3-Fluoro-5-methoxyphenyl)ethanone is a strategically important chemical building block for organic synthesis and medicinal chemistry. While direct synthesis via Friedel-Crafts acylation is challenging, a reliable pathway through the methylation of 1-(3-fluoro-5-hydroxyphenyl)ethanone provides a viable route to this compound. Its true value lies in its utility as a precursor to chalcones and other complex heterocyclic systems, where its specific substitution pattern can be leveraged to fine-tune the properties of potential drug candidates. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and apply this versatile intermediate in their scientific pursuits.
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